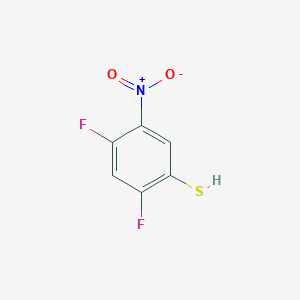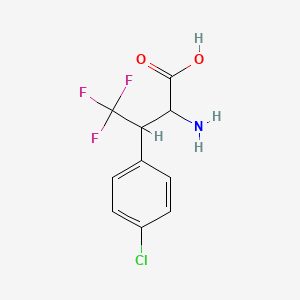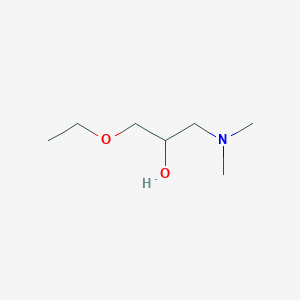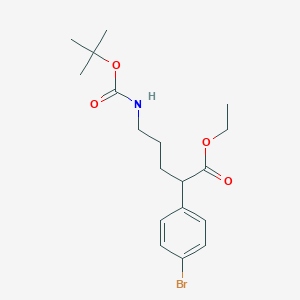
2,4-Difluoro-5-nitrobenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-5-nitrobenzenethiol is an organic compound with the molecular formula C6H3F2NO2S It is a derivative of benzenethiol, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions and a nitro group at the 5 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-nitrobenzenethiol typically involves the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene. One common method is the reaction of 2,4-difluoronitrobenzene with thiol reagents under basic conditions. For example, the reaction with sodium hydrosulfide (NaHS) in a polar aprotic solvent like dimethylformamide (DMF) can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and simulated moving bed chromatography modules can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Difluoro-5-nitrobenzenethiol can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The thiol group can be oxidized to a sulfonic acid or disulfide using oxidizing agents like hydrogen peroxide or iodine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydrosulfide (NaHS) or amines in polar aprotic solvents (e.g., DMF) under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.
Reduction: 2,4-Difluoro-5-aminobenzenethiol.
Oxidation: 2,4-Difluoro-5-nitrobenzenesulfonic acid or disulfides.
Aplicaciones Científicas De Investigación
2,4-Difluoro-5-nitrobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be a precursor for various functionalized aromatic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its unique functional groups.
Medicine: Research into its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for developing new polymers and coatings
Mecanismo De Acción
The mechanism of action of 2,4-Difluoro-5-nitrobenzenethiol depends on its chemical reactivity and the functional groups present:
Nucleophilic Substitution: The electron-withdrawing nitro group and fluorine atoms make the benzene ring more susceptible to nucleophilic attack.
Reduction: The nitro group can be reduced to an amino group, which can then participate in further chemical reactions.
Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides, which can interact with biological molecules or materials.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluoronitrobenzene: Similar structure but lacks the thiol group, making it less reactive in certain nucleophilic substitution reactions.
4-Nitrobenzenethiol: Lacks the fluorine atoms, resulting in different reactivity and applications.
2,4-Difluoro-5-nitrobenzonitrile: Contains a cyano group instead of a thiol group, leading to different chemical properties and uses
Uniqueness
2,4-Difluoro-5-nitrobenzenethiol is unique due to the combination of its functional groups (fluorine, nitro, and thiol), which confer distinct reactivity and potential applications in various fields. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for versatile chemical transformations and interactions.
Propiedades
Fórmula molecular |
C6H3F2NO2S |
|---|---|
Peso molecular |
191.16 g/mol |
Nombre IUPAC |
2,4-difluoro-5-nitrobenzenethiol |
InChI |
InChI=1S/C6H3F2NO2S/c7-3-1-4(8)6(12)2-5(3)9(10)11/h1-2,12H |
Clave InChI |
RJDMIXOPJOKXCU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1S)F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13095280.png)





![Methyl 2'-(5-fluoro-2-methylphenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13095338.png)
![(E)-tert-Butyl (4-oxo-3-phenyl-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B13095347.png)

